(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane
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Overview
Description
(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[55]undecane is a complex organic compound characterized by its unique spirocyclic structure This compound features a styrylsulfonyl group attached to a spiro[55]undecane framework, which includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the styrylsulfonyl group. The spirocyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. The styrylsulfonyl group is then introduced via a sulfonylation reaction, often using reagents such as sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Scientific Research Applications
(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane has garnered interest in several scientific research areas:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activity is being explored for applications in drug discovery and development.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound’s chemical properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism by which (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane include other spirocyclic sulfonyl derivatives and compounds with similar functional groups.
Uniqueness
What sets (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[55]undecane apart is its specific combination of a spirocyclic core with a styrylsulfonyl group
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-22(19,13-6-15-4-2-1-3-5-15)17-9-12-21-16(14-17)7-10-20-11-8-16/h1-6,13H,7-12,14H2/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYDPLWDEWVZJY-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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